molecular formula C5H5NO B3380157 2-Formylcyclopropane-1-carbonitrile CAS No. 1824483-83-1

2-Formylcyclopropane-1-carbonitrile

Cat. No.: B3380157
CAS No.: 1824483-83-1
M. Wt: 95.1 g/mol
InChI Key: LDFWACKVZPQYOM-UHFFFAOYSA-N
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Description

2-Formylcyclopropane-1-carbonitrile is a cyclic organic compound with the chemical formula C5H5NO. It is an alpha,beta-unsaturated carbonyl compound that contains both a nitrile and a carbonyl group. This compound is known for its unique physical and chemical properties, making it a subject of significant scientific interest.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Formylcyclopropane-1-carbonitrile can be achieved through various methods. One common method involves the reaction of cyclopropanecarbonyl chloride with sodium cyanide, followed by hydrolysis to yield this compound

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound is typically produced in research laboratories for scientific studies. The production process involves standard organic synthesis techniques, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Formylcyclopropane-1-carbonitrile undergoes various chemical reactions, primarily determined by its alpha,beta-unsaturated carbonyl structure. These reactions include:

    Addition Reactions: The compound can participate in nucleophilic addition reactions due to the presence of the carbonyl group.

    Nitrile Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids.

    Michael Addition: The compound can undergo Michael addition reactions, where nucleophiles add to the beta-carbon of the alpha,beta-unsaturated carbonyl system.

Common Reagents and Conditions:

    Nucleophilic Addition: Common reagents include Grignard reagents and organolithium compounds.

    Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.

    Michael Addition: Reagents such as enolates or amines are commonly used.

Major Products Formed:

    From Nucleophilic Addition: Alcohols or amines, depending on the nucleophile used.

    From Hydrolysis: Carboxylic acids.

    From Michael Addition: Beta-substituted carbonyl compounds.

Scientific Research Applications

2-Formylcyclopropane-1-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Formylcyclopropane-1-carbonitrile involves its interaction with various molecular targets and pathways. The compound’s alpha,beta-unsaturated carbonyl structure makes it highly reactive, allowing it to participate in nucleophilic addition and Michael addition reactions. These reactions can modify biological molecules, potentially leading to changes in their function and activity.

Comparison with Similar Compounds

    2-Cyanocycloprop-2-enecarbaldehyde: Similar in structure but differs in reactivity and applications.

    Cyclopropanecarbonyl Chloride: A precursor in the synthesis of 2-Formylcyclopropane-1-carbonitrile.

    Cyclopropanecarboxylic Acid: Another related compound with different chemical properties and uses.

Uniqueness: this compound is unique due to its combination of a nitrile and a carbonyl group within a cyclopropane ring. This structure imparts distinct reactivity and makes it a valuable compound in various fields of research.

Properties

IUPAC Name

2-formylcyclopropane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO/c6-2-4-1-5(4)3-7/h3-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFWACKVZPQYOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C#N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

95.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824483-83-1
Record name 2-formylcyclopropane-1-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Formylcyclopropane-1-carbonitrile
Reactant of Route 2
2-Formylcyclopropane-1-carbonitrile
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2-Formylcyclopropane-1-carbonitrile
Reactant of Route 4
2-Formylcyclopropane-1-carbonitrile
Reactant of Route 5
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2-Formylcyclopropane-1-carbonitrile
Reactant of Route 6
2-Formylcyclopropane-1-carbonitrile

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